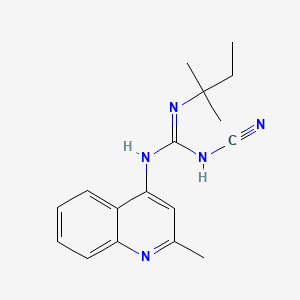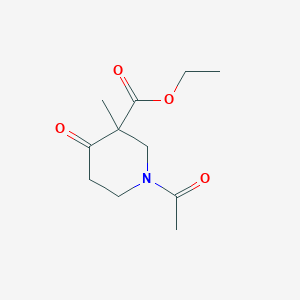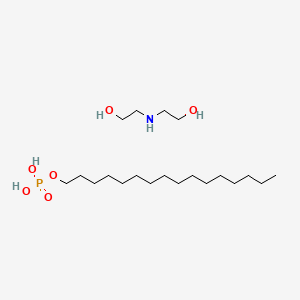
Octyl pentadecafluorooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl pentadecafluorooctanoate is a fluorinated ester compound with the molecular formula C16H17F15O2. It is characterized by the presence of a long fluorinated carbon chain, which imparts unique chemical and physical properties to the compound. This compound is part of the broader class of perfluorinated compounds, which are known for their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octyl pentadecafluorooctanoate typically involves the esterification of pentadecafluorooctanoic acid with octanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C8F15COOH+C8H17OH→C16H17F15O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced techniques such as ultrasonication-assisted flow strategies to minimize side products and enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl pentadecafluorooctanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentadecafluorooctanoic acid and octanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by catalysts such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Sodium methoxide (NaOCH3) in methanol.
Major Products
Hydrolysis: Pentadecafluorooctanoic acid and octanol.
Reduction: Corresponding alcohols.
Transesterification: New esters with different alkoxy groups.
Applications De Recherche Scientifique
Octyl pentadecafluorooctanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of octyl pentadecafluorooctanoate is primarily related to its surfactant properties. The compound can interact with lipid bilayers, altering their fluidity and permeability. This interaction is facilitated by the hydrophobic fluorinated chain and the hydrophilic ester group, which allows the compound to integrate into lipid membranes and modify their properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadecafluorooctanoic acid: A precursor in the synthesis of octyl pentadecafluorooctanoate, known for its stability and resistance to degradation.
Octyl methoxycinnamate: Another ester compound used in sunscreen formulations for its UV-absorbing properties.
Uniqueness
This compound stands out due to its unique combination of a long fluorinated chain and an ester functional group. This combination imparts exceptional stability, hydrophobicity, and surfactant properties, making it valuable in various applications ranging from industrial coatings to biomedical research .
Propriétés
Numéro CAS |
67699-49-4 |
|---|---|
Formule moléculaire |
C16H17F15O2 |
Poids moléculaire |
526.28 g/mol |
Nom IUPAC |
octyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C16H17F15O2/c1-2-3-4-5-6-7-8-33-9(32)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)31/h2-8H2,1H3 |
Clé InChI |
VEBKXAIAEQLIIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)




![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
silane](/img/structure/B14479634.png)


![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)


